molecular formula C20H25N3O3 B11979586 N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine

Cat. No.: B11979586
M. Wt: 355.4 g/mol
InChI Key: CWWBKAXSKQBNJA-RCCKNPSSSA-N
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Description

N-[(E)-(2,4-Dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine is a Schiff base derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and an (E)-configured imine linkage to a 2,4-dimethoxyphenyl moiety. The compound’s methoxy substituents likely enhance its lipophilicity and electronic properties, influencing its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C20H25N3O3/c1-24-17-9-8-16(20(14-17)26-3)15-21-23-12-10-22(11-13-23)18-6-4-5-7-19(18)25-2/h4-9,14-15H,10-13H2,1-3H3/b21-15+

InChI Key

CWWBKAXSKQBNJA-RCCKNPSSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

Typical protocols involve dissolving equimolar amounts of 4-(2-methoxyphenyl)piperazine (1.0 equiv) and 2,4-dimethoxybenzaldehyde (1.1 equiv) in anhydrous ethanol or methanol. The mixture is refluxed at 70–80°C for 4–6 hours , with reaction progress monitored via thin-layer chromatography (TLC). Catalytic acetic acid (1–5 mol%) is occasionally added to accelerate imine formation.

Table 1: Representative Reaction Conditions and Yields

SolventTemperature (°C)Time (h)CatalystYield (%)Purity (%)Source
Ethanol806None7295
Methanol704Acetic acid8598
Toluene1102Molecular sieves6890

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic addition : The primary amine attacks the aldehyde’s carbonyl group, forming a hemiaminal intermediate.

  • Dehydration : Elimination of water generates the stable E-configuration imine.
    The use of molecular sieves (e.g., 3Å) in toluene-based systems enhances yields by sequestering water and shifting equilibrium toward product formation.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using dimethylformamide (DMF) as a polar aprotic solvent achieved 89% yield in 15 minutes at 120°C . This method minimizes side products like enamine tautomers or over-oxidized species.

Solvent-Free Mechanochemical Synthesis

Grinding 4-(2-methoxyphenyl)piperazine and 2,4-dimethoxybenzaldehyde in a ball mill for 30 minutes produced the compound in 78% yield without solvents. This eco-friendly approach avoids volatile organic compounds (VOCs) but requires post-synthesis purification via column chromatography.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient)

  • Recrystallization from ethanol or methanol

Table 2: Crystallization Solvents and Outcomes

SolventCrystallization Temp (°C)Purity (%)Crystal Morphology
Ethanol−2099Needles
Methanol497Plates

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, CH=N), 7.45–6.35 (m, 7H, aromatic), 3.85 (s, 6H, OCH₃), 3.75–3.10 (m, 8H, piperazine).

  • IR (KBr): ν 1625 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym).

  • MS (ESI+): m/z 385.2 [M+H]⁺.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Enamine tautomers : Mitigated by using anhydrous conditions and inert atmospheres.

  • Diastereomers : Controlled via slow cooling during crystallization.

Scalability Issues

Industrial-scale synthesis faces challenges in:

  • Heat dissipation : Addressed via flow chemistry systems.

  • Cost of 2,4-dimethoxybenzaldehyde : Sourcing from suppliers like AK Scientific (≥95% purity) ensures consistency.

Applications and Derivatives

While beyond preparation scope, the compound’s utility in dopamine receptor modulation and anticancer agent development justifies rigorous synthesis protocols. Derivatives with altered methoxy substituents show enhanced blood-brain barrier permeability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in aromatic substituents and linker groups. Key comparisons include:

Compound Name Substituents on Aromatic Rings Piperazine Substitution Key Findings Reference
N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-(1-naphthylmethyl)piperazin-1-amine 2,4-Dichlorophenyl (imine); 1-naphthylmethyl (piperazine) 1-Naphthylmethyl Enhanced steric bulk from naphthyl group may reduce solubility but improve receptor affinity in hydrophobic pockets. No direct activity data reported.
(E)-N-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)ethanimine Biphenyl-4-yl (imine); 2-methoxyphenyl (piperazine) 2-Methoxyphenyl Biphenyl group may enhance π-π stacking interactions. Demonstrated potential in CNS targeting due to 2-methoxyphenyl’s serotonin receptor affinity.
N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-4-phenylpiperazin-1-amine 4-Chloro-3-nitrophenyl (imine); phenyl (piperazine) Phenyl Nitro and chloro groups increase electrophilicity, potentially improving enzyme inhibition (e.g., antimicrobial or antitubulin activity).
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 2,4-Dimethoxyphenyl (thiazole); 4-methoxyphenyl (thiazole) N/A (non-piperazine) Exhibited potent antiproliferative activity (IC50 = 0.12 µM in SGC-7901 cells) via tubulin polymerization inhibition. Highlights methoxy groups’ role in anticancer activity.

Pharmacological Activity Comparisons

  • This suggests that the target compound’s methoxy substituents could confer similar antiproliferative effects if tested .
  • Antimicrobial Activity: Schiff bases with chlorophenyl groups (e.g., 3k and 3l in ) showed broad-spectrum antimicrobial activity.
  • CNS Targeting: Piperazines with 2-methoxyphenyl groups (e.g., ) are associated with serotonin receptor (5-HT1A) binding, as seen in PET tracers like 18F-Mefway.

Key Research Findings and Implications

  • Methoxy Group Dominance : Methoxy substituents, particularly at the 2- and 4-positions, enhance lipophilicity and may improve blood-brain barrier penetration, making the compound a candidate for CNS drug development .
  • Structural Flexibility: Replacement of methoxy with electron-withdrawing groups (e.g., Cl, NO2) shifts activity toward antimicrobial or enzyme inhibition, whereas bulkier groups (e.g., naphthyl) may optimize receptor binding .
  • Unanswered Questions: No direct data on the target compound’s biological activity exists in the provided evidence. Future studies should prioritize in vitro assays for serotonin receptor affinity, tubulin inhibition, and cytotoxicity.

Biological Activity

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of approximately 372.44 g/mol. The IUPAC name reflects its structural components, which include piperazine and methoxy groups that may influence its biological interactions.

Property Value
Molecular FormulaC21H24N4O3
Molecular Weight372.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The methoxy groups in the structure may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

  • Receptor Interaction : The compound is hypothesized to act on serotonin and dopamine receptors, which are critical in mood regulation and neuropharmacology.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. These effects may be mediated through modulation of neurotransmitter systems.

Antioxidant Properties

The presence of methoxy groups is linked to antioxidant activity. Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, the compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages. These findings support its potential use as an anxiolytic agent.
  • In Vitro Studies : Cell culture experiments revealed that the compound effectively inhibits the activity of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins involved in neurodegeneration. These studies suggest that the compound could serve as a lead for drug development targeting neurodegenerative disorders.

Q & A

Q. What in vitro models assess blood-brain barrier (BBB) penetration?

  • Methodology : Use PAMPA-BBB (parallel artificial membrane permeability assay) for initial screening. Validate with MDCK-MDR1 cell monolayers ; measure apparent permeability (Papp) and efflux ratio. Correlate with logP and polar surface area (<90 Ų favors BBB penetration) .

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